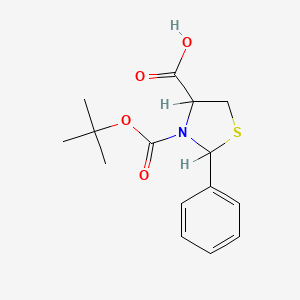

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid: is a compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Free amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Chiral Compounds

The compound serves as a precursor for the synthesis of chiral bicyclic lactams, which are valuable in drug discovery due to their biological activity. The method involves the reaction of L-cysteine with carbonyl compounds, leading to thiazolidine derivatives that can be further transformed into complex structures. For instance, studies have demonstrated the stereo-selective conversion of thiazolidines into oxathiane–γ-lactam systems, enhancing their utility in organic synthesis and medicinal chemistry applications .

1.2 Tyrosinase Inhibition

Research has highlighted the potential of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound has been shown to exhibit significant inhibitory activity against mushroom tyrosinase, with modifications at the 2-position leading to enhanced potency. For example, derivatives designed with specific substitutions demonstrated inhibition rates exceeding 66% at certain concentrations .

Antioxidant Activity

2.1 Biological Evaluation

The antioxidant properties of thiazolidine derivatives have been extensively studied, revealing their potential in combating oxidative stress-related diseases. The synthesized compounds have been evaluated for their antioxidant activity through various assays, demonstrating promising results that suggest their application in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage .

Antibacterial Properties

3.1 Activity Against Multi-Drug Resistant Bacteria

The antibacterial efficacy of thiazolidine derivatives has been explored due to their ability to mimic essential functions of amino acids, thereby inhibiting bacterial growth. A study synthesized several derivatives from L-cysteine and evaluated their activity against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial effects, surpassing those of conventional antibiotics, thus presenting a potential avenue for new antimicrobial agents .

Data Tables

| Compound | Synthesis Method | Biological Activity | Yield (%) |

|---|---|---|---|

| This compound | Reaction of L-cysteine with benzaldehyde | Tyrosinase inhibitor | 95 |

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Modification of thiazolidine core | Competitive tyrosinase inhibitor | 66.47% inhibition at 20 μM |

| Novel TCA derivatives | Synthesis from L-cysteine and dihydroxybenzaldehyde | Antibacterial against MDR bacteria | High yield under mild conditions |

Case Studies

Case Study 1: Tyrosinase Inhibition

In a comparative study, various thiazolidine derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. Among them, the derivative with a dimethoxy substitution showed the highest efficacy, indicating that structural modifications can significantly influence biological activity.

Case Study 2: Antibacterial Efficacy

A set of three novel thiazolidine derivatives was synthesized and tested against multi-drug resistant bacterial strains using the Kirby-Bauer method. These compounds demonstrated notable antibacterial properties, providing a foundation for further development as potential therapeutic agents against resistant infections.

Mécanisme D'action

The mechanism of action of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid involves the protection of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable intermediate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparaison Avec Des Composés Similaires

- N-tert-Butoxycarbonyl-thiazolidine carboxylic acid

- 2-Phenylthiazolidine-4-carboxylic acid

- tert-Butoxycarbonyl-protected amino acids

Uniqueness: 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and a Boc-protected amine group. This combination provides both stability and reactivity, making it valuable for various synthetic applications .

Activité Biologique

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid (CAS No. 106086-10-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4S, with a molecular weight of 309.38 g/mol. The compound features a thiazolidine ring, which is significant for its biological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C15H19NO4S |

| Molecular Weight | 309.38 g/mol |

| Functional Groups | Carboxylic acid, tert-butoxycarbonyl |

| Stereochemistry | (2R,4R) configuration |

Anticancer Potential

One of the most notable biological activities of this compound is its potential in cancer therapy. A patent highlights its efficacy in treating melanoma by inducing apoptosis in melanoma cells. The compound was shown to disrupt cellular mechanisms that facilitate tumor growth, making it a candidate for further development in oncology .

Case Study: Melanoma Treatment

In a study focused on melanoma, the compound was administered in vitro to melanoma cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting that the compound effectively triggers programmed cell death in cancer cells.

Metabolic Effects

Research has also indicated that this compound may influence metabolic pathways. Its structure allows it to interact with various enzymes involved in metabolic processes, potentially leading to beneficial effects on metabolic disorders. For instance, it may modulate the activity of carboxylesterases, which are crucial for the metabolism of carboxylic acids and their derivatives .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies. It has been suggested that while the compound shows promising biological activity, its safety profile needs thorough evaluation through repeated-dose toxicity studies. Such assessments are critical for understanding its long-term effects and potential side effects when used therapeutically .

Synthesis and Biological Testing

A recent study synthesized several derivatives of thiazolidine compounds, including this compound. Biological assays were conducted to evaluate their antibacterial and anticancer activities. The findings indicated that modifications to the thiazolidine structure could enhance biological activity, suggesting that further structural optimization could yield more potent derivatives .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was performed:

| Compound | Anticancer Activity | Metabolic Modulation | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Benzyl acetate | Moderate | High | Moderate |

| 2-phenethyl alcohol | Low | High | Low |

This table illustrates that while this compound exhibits high anticancer activity, its metabolic modulation is moderate compared to other compounds.

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.